C-Benzo[b]thiophen-5-yl-methylamine hydrochloride C-Benzo[b]thiophen-5-yl-methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 872047-43-3
VCID: VC3360676
InChI: InChI=1S/C9H9NS.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
SMILES: C1=CC2=C(C=CS2)C=C1CN.Cl
Molecular Formula: C9H10ClNS
Molecular Weight: 199.7 g/mol

C-Benzo[b]thiophen-5-yl-methylamine hydrochloride

CAS No.: 872047-43-3

Cat. No.: VC3360676

Molecular Formula: C9H10ClNS

Molecular Weight: 199.7 g/mol

* For research use only. Not for human or veterinary use.

C-Benzo[b]thiophen-5-yl-methylamine hydrochloride - 872047-43-3

Specification

CAS No. 872047-43-3
Molecular Formula C9H10ClNS
Molecular Weight 199.7 g/mol
IUPAC Name 1-benzothiophen-5-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H9NS.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
Standard InChI Key BDJFPWOXHDMOEK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CS2)C=C1CN.Cl
Canonical SMILES C1=CC2=C(C=CS2)C=C1CN.Cl

Introduction

Chemical Identity and Structure

C-Benzo[b]thiophen-5-yl-methylamine hydrochloride belongs to the benzo[b]thiophene derivatives class, representing an important category of heterocyclic compounds in organic chemistry. The foundation of this molecule is the benzothiophene structure, which consists of a benzene ring fused with a thiophene ring, creating a bicyclic aromatic system .

Molecular Specifications

The compound is formally identified through several standard chemical identifiers:

ParameterValue
CAS Number872047-43-3
Molecular FormulaC₉H₁₀ClNS
Molecular Weight199.7 g/mol
IUPAC Name1-benzothiophen-5-ylmethanamine;hydrochloride
Standard InChIInChI=1S/C9H9NS.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-5H,6,10H2;1H
Standard InChIKeyBDJFPWOXHDMOEK-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CS2)C=C1CN.Cl
PubChem Compound ID45595294

The data presented above provides a comprehensive chemical identification profile for the compound .

Structural Characteristics

The compound features a benzo[b]thiophene core with an aminomethyl group at the 5-position, presented as the hydrochloride salt. The parent benzothiophene structure consists of a benzene ring fused to a thiophene ring, creating a planar, aromatic heterocyclic system . The primary amine functionality, attached via a methylene bridge to the benzene portion of the benzothiophene, is protonated and paired with a chloride counterion in this salt form.

This structural arrangement contributes to the compound's chemical reactivity, particularly the nucleophilicity of the amine group (when deprotonated), which makes it valuable as a building block in organic synthesis. The aromatic character of the benzothiophene core also influences the compound's physical properties, including its solubility profile and stability.

Physical and Chemical Properties

Understanding the physical and chemical properties of C-Benzo[b]thiophen-5-yl-methylamine hydrochloride is essential for its proper handling, storage, and application in research settings.

PropertyValue
Physical StateSolid
PSA (Polar Surface Area)54.26000
LogP3.86230
HS Code2934999090
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash PointNot available

The compound's LogP value of 3.86230 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may influence its solubility in various solvents and potential for membrane permeation in biological systems .

Chemical Reactivity

While specific reactivity data for C-Benzo[b]thiophen-5-yl-methylamine hydrochloride is limited in the search results, its chemical behavior can be inferred from its structural features:

  • The primary amine functionality, when deprotonated, can participate in various reactions including nucleophilic substitution, acylation, and condensation reactions.

  • The benzo[b]thiophene core provides opportunities for electrophilic aromatic substitution reactions, particularly at positions with higher electron density.

  • The thiophene ring introduces sulfur-related reactivity, potentially allowing for oxidation reactions or coordination with metal centers.

These chemical characteristics make the compound potentially useful as an intermediate in synthetic pathways leading to more complex molecules .

Synthesis and Chemical Reactions

General Reactions of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives commonly participate in various reactions typical of aromatic and heterocyclic compounds:

  • Electrophilic aromatic substitution reactions (e.g., Friedel-Crafts acylation, halogenation)

  • Metalation reactions, particularly at the 2- and 3-positions of the thiophene ring

  • Cross-coupling reactions utilizing transition metal catalysts

  • Oxidation reactions, including those targeting the sulfur atom

  • Nucleophilic substitution reactions when appropriate leaving groups are present

For C-Benzo[b]thiophen-5-yl-methylamine hydrochloride specifically, the aminomethyl group introduces additional reaction possibilities, including:

  • Acylation reactions to form amides

  • Condensation reactions with aldehydes or ketones

  • Alkylation of the amine (after deprotonation)

  • Formation of carbamates, ureas, or thioureas

  • Potential participation in multi-component reactions

Hazard TypeClassification
GHS ClassificationIncludes warnings for acute toxicity, skin corrosion/irritation, serious eye damage, and respiratory tract irritation
Hazard CodesXi (Irritant), Xn (Harmful)
Usage RestrictionFor research use only; not for human or veterinary use

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